REACTION_CXSMILES
|
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[C:8]([O:12][CH2:13][CH3:14])(=[O:11])[CH:9]=[CH2:10].C=C>>[CH2:1]=[CH2:2].[C:8]([O:12][CH2:13][CH3:14])(=[O:11])[CH:9]=[CH2:10].[C:4]1(=[O:5])[O:6][C:1](=[O:7])[CH:2]=[CH:3]1 |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A cylindrical autoclave reactor comprised
|
Type
|
CUSTOM
|
Details
|
three zones, each having a volume of 1 liter, and was equipped with a blade stirrer
|
Type
|
CUSTOM
|
Details
|
The zones were separated by valve-screens
|
Type
|
ADDITION
|
Details
|
The second zone was fed with a homogeneous mixture of ethylene, maleic anhydride (MA), and ethyl acrylate (EA)
|
Type
|
CUSTOM
|
Details
|
the only reaction zone because it
|
Type
|
CUSTOM
|
Details
|
An expansion valve, which makes
|
Type
|
ADDITION
|
Details
|
the mixture of the molten polymer on the one hand
|
Type
|
CUSTOM
|
Details
|
While the polymer was collected at the bottom of the hopper
|
Type
|
ADDITION
|
Details
|
was mixed with the stream of the recycled monomers
|
Type
|
ADDITION
|
Details
|
At the outlet of this Venturi device, the mixture of the three monomers
|
Name
|
|
Type
|
|
Smiles
|
C=C.C(C=C)(=O)OCC.C1(\C=C/C(=O)O1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |